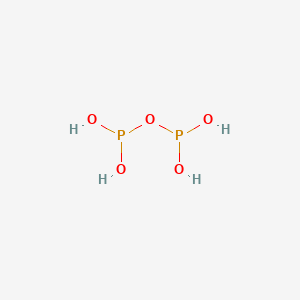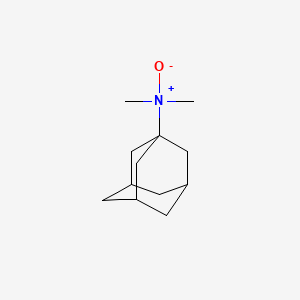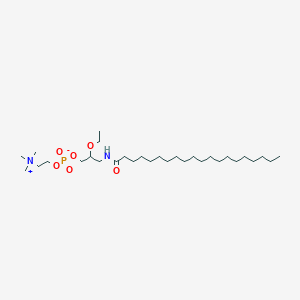
Pyrophosphorous acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrophosphorous acid, also known as diphosphoric acid, is an inorganic compound with the chemical formula H₄P₂O₅. It is a colorless, crystalline solid that is highly hygroscopic, meaning it readily absorbs moisture from the air. This compound is a strong acid and is commonly used in various industrial applications, including as a catalyst in chemical reactions and as a pH adjuster in the production of detergents and cleaning agents .
Vorbereitungsmethoden
Pyrophosphorous acid can be synthesized through several methods:
Reaction with Phosphoryl Chloride: One common method involves the reaction of phosphoric acid with phosphoryl chloride[ 5 \text{H}_3\text{PO}_4 + \text{POCl}_3 \rightarrow 3 \text{H}_4\text{P}_2\text{O}_7 + 3 \text{HCl} ]
Ion Exchange: Another method involves ion exchange from sodium pyrophosphate or treating lead pyrophosphate with hydrogen sulfide.
Condensation Reaction: This compound can also be formed through the condensation reaction of two molecules of phosphoric acid (H₃PO₄).
Analyse Chemischer Reaktionen
Pyrophosphorous acid undergoes various chemical reactions due to its acidic protons:
Acid-Base Reactions: It can react with bases to form salts.
Hydrolysis: In cold water, this compound hydrolyzes to form phosphoric acid[ \text{H}_4\text{P}_2\text{O}_7 + \text{H}_2\text{O} \rightarrow 2 \text{H}_3\text{PO}_4 ]
Equilibrium Mixture: When molten, it rapidly converts to an equilibrium mixture of phosphoric acid, this compound, and polyphosphoric acids.
Wissenschaftliche Forschungsanwendungen
Pyrophosphorous acid has several applications in scientific research:
Catalyst: It is used as a catalyst in various chemical reactions.
pH Adjuster: It is employed in the production of detergents and cleaning agents to adjust pH levels.
Synthesis of Pharmaceuticals: this compound is used in the synthesis of pharmaceuticals.
Ceramics and Glass Manufacturing: It is utilized in the manufacturing of ceramics and glass.
Wirkmechanismus
The mechanism of action of pyrophosphorous acid involves its ability to donate acidic protons. At physiological pH levels, pyrophosphate exists as a mixture of doubly and singly protonated forms. When molten, it rapidly converts to an equilibrium mixture of phosphoric acid, this compound, and polyphosphoric acids . This conversion is crucial for its role in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
Pyrophosphorous acid can be compared with other oxoacids of phosphorus:
Phosphoric Acid (H₃PO₄): The simplest and most commonly encountered phosphoric acid.
Hypophosphorous Acid (H₃PO₂): Known for its reducing properties.
Phosphorous Acid (H₃PO₃): Used as a reducing agent and in the preparation of phosphite salts.
Peroxophosphoric Acid (H₃PO₅): Contains an additional oxygen atom compared to phosphoric acid.
Each of these compounds has unique properties and applications, but this compound stands out due to its ability to form an equilibrium mixture with other phosphoric acids and its role in prebiotic chemistry.
Eigenschaften
CAS-Nummer |
13445-56-2 |
|---|---|
Molekularformel |
H4O5P2 |
Molekulargewicht |
145.98 g/mol |
IUPAC-Name |
dihydroxyphosphanyl dihydrogen phosphite |
InChI |
InChI=1S/H4O5P2/c1-6(2)5-7(3)4/h1-4H |
InChI-Schlüssel |
ZJIPHXXDPROMEF-UHFFFAOYSA-N |
Kanonische SMILES |
OP(O)OP(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-[(1R)-1-(6-chloro-1H-benzimidazol-2-yl)-2-methoxyethyl]-3-methyl-4-(3-oxomorpholin-4-yl)benzamide](/img/structure/B12786806.png)





